N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(o-tolyloxy)acetamide
Description
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(o-tolyloxy)acetamide is an acetamide derivative featuring a hydroxy-methyl-methylthio butyl chain and an o-tolyloxy (2-methylphenoxy) substituent. The hydroxy and methylthio groups may influence solubility, metabolic stability, and intermolecular interactions compared to analogs .
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-12-6-4-5-7-13(12)19-10-14(17)16-11-15(2,18)8-9-20-3/h4-7,18H,8-11H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGFAOHYHLKGNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C)(CCSC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Functional Groups :
- Hydroxy group (-OH)
- Methylthio group (-S-CH3)
- O-tolyloxy group (an aromatic ether)
This combination of functional groups may influence its solubility, reactivity, and interaction with biological targets.
- Antioxidant Activity : Compounds with hydroxy and methylthio groups often exhibit antioxidant properties. This could imply that N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(o-tolyloxy)acetamide may help mitigate oxidative stress in cells.
- Enzyme Inhibition : The presence of the tolyloxy moiety suggests potential interactions with enzymes or receptors that recognize aromatic compounds. This could lead to inhibitory effects on certain metabolic pathways.
- Cellular Uptake : Similar compounds have been shown to utilize carrier-mediated processes for cellular uptake, which could be relevant for understanding its bioavailability and pharmacokinetics.
Case Studies and Research Findings
While specific case studies directly involving this compound are scarce, related compounds provide insights into its potential biological effects:
- Phenoxyacetic Acids : Research on phenoxyacetic acid derivatives indicates they can affect plant growth regulation and herbicidal activity, potentially offering insights into similar mechanisms for this compound .
- MCPA (2-Methyl-4-chlorophenoxyacetic acid) : Studies on MCPA reveal significant cellular uptake mechanisms in epithelial cells, which could be analogous to the uptake pathways for the compound .
Comparative Analysis
To provide a clearer understanding of how this compound may function biologically, a comparison with similar compounds can be useful:
Comparison with Similar Compounds
Structural Analogues in Thiadiazole and Thioacetamide Families
Compounds with thiadiazole or thioacetamide backbones () exhibit key similarities and differences:
Key Observations :
- Polarity : The hydroxy group in the target compound likely improves water solubility compared to methoxy or benzylthio analogs (e.g., 5k, 5h) .
- Stability: Quinazolinone derivatives (e.g., compound 8) exhibit exceptionally high melting points (~315°C), suggesting greater thermal stability due to rigid heterocyclic systems .
- Synthetic Yields: Benzylthio-substituted thiadiazoles (e.g., 5h) achieve higher yields (88%) than nitro-furyl thiazolidinones (58%), possibly due to steric or electronic factors in reaction pathways .
Substituent Effects on Reactivity and Bioactivity
- Methylthio vs. Benzylthio : Methylthio groups (e.g., in 5k) may offer better metabolic stability than benzylthio (5h), which could undergo oxidative cleavage in vivo .
- Hydroxy vs. Methoxy : The hydroxy group in the target compound may participate in hydrogen bonding, enhancing binding to biological targets compared to methoxy-substituted analogs (e.g., 5k) .
- Nitro and Sulfamoyl Groups : Nitro-furyl (compound 13) and sulfamoyl (compound 8) substituents are associated with antimicrobial and anti-inflammatory activities, respectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
